3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
Description
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one (CAS: 425395-94-4) is a quinoxalinone derivative featuring a thiophene-substituted oxoethylidene group. Its molecular formula is C₁₄H₁₀N₂O₂S, with a molecular weight of 270.31 g/mol . Key physicochemical properties include a density of 1.415 g/cm³, boiling point of 485.8°C, and refractive index of 1.713 . The compound’s structure combines a dihydroquinoxalin-2-one core with a thiophene moiety, making it a hybrid heterocyclic system of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-8,17H,(H,16,18)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSDMCQUSPJCQG-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C(/C3=CC=CS3)\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one typically involves the condensation of 2-acetylthiophene with 2-quinoxalinone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.
Comparison with Similar Compounds
Core Structure Similarities
The quinoxalin-2-one scaffold is shared among several derivatives, including:
- 3-[2-Oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one (C₂₃H₁₉N₃O₅S): Features a sulfonamide-substituted phenyl group instead of thiophene .
- (Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (C₁₇H₁₄N₂O₃): Replaces thiophene with a 4-methoxyphenyl group .
- 3-(5-Methyl-2-oxo-hex-5-enylidene)-3,4-dihydro-2(1H)-quinoxalinone: Contains an aliphatic substituent .
Key Structural Differences :
Computational and Crystallographic Insights
- DFT Studies : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher stability. The thiophene group’s electron-rich nature may alter charge distribution compared to methoxyphenyl analogs .
- Crystallography : The sulfonamidophenyl derivative crystallizes in a triclinic system (space group P-1, V = 1024.4 ų), while the target compound’s crystal data are unreported but expected to differ due to thiophene’s smaller size .
Biological Activity
Introduction
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is a synthetic compound belonging to the quinoxaline family, notable for its diverse biological activities and potential therapeutic applications. This compound combines a quinoxalinone core with a thiophene-derived substituent, enhancing its chemical properties and biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 270.31 g/mol. Its structure includes both heterocyclic and aromatic rings, contributing to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N2O2S |
| Molecular Weight | 270.31 g/mol |
| CAS Number | 425395-94-4 |
| Density | 1.415 g/cm³ |
| Boiling Point | 485.8 °C |
| Melting Point | ~139–140 °C |
Synthesis
The synthesis typically involves the condensation of quinoxalinones with thiophene derivatives, often facilitated by catalysts under controlled conditions. A common method includes using Amberlyst 15 in an aqueous medium under visible light irradiation, allowing for the formation of the desired product through nucleophilic attack and dehydration reactions.
Antibacterial Properties
In vitro studies have indicated that this compound exhibits significant antibacterial activity. It has been shown to inhibit specific enzymes such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA), which are crucial in various metabolic pathways. The mechanism of action is believed to involve binding to active sites on these enzymes, altering their activity and thereby exerting therapeutic effects .
Antioxidant Activity
Research has demonstrated that compounds within the quinoxaline family, including this compound, possess antioxidant properties. These activities are attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress in biological systems .
Potential Anti-inflammatory Effects
The compound's interaction with COX enzymes suggests potential anti-inflammatory properties. By inhibiting these enzymes, it may reduce the production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Evaluation of Antioxidant Activity
In another study focused on antioxidant activity, the compound was tested alongside other quinoxaline derivatives. It exhibited a significant capacity to reduce oxidative stress markers in cell cultures, supporting its role as an antioxidant agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of β-enaminoketone derivatives with substituted quinoxalin-2-ones under acidic or basic conditions. Key parameters include:
- Temperature : Reactions often proceed at 110°C under reflux for 24 hours to ensure complete cyclization .
- Catalysts : Low copper-catalyst loadings (e.g., 5 mol%) improve yield in asymmetric synthesis of chiral quinoxalinones .
- Solvent Selection : Ethanol or methanol is preferred for recrystallization to enhance purity .
Optimization should include kinetic monitoring via TLC or HPLC to identify intermediate formation and side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiophene C-S stretching (~690 cm⁻¹) groups .
- NMR : ¹H NMR resolves the ethylidene proton (δ 6.8–7.2 ppm) and dihydroquinoxaline NH (δ 10–12 ppm). ¹³C NMR confirms the oxo-thiophene moiety (C=O at ~190 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H]⁺ = 285.0421) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding stoichiometries between this compound and transition metal ions (e.g., Cu²⁺)?
- Methodological Answer : Contradictions arise from varying metal-to-ligand ratios and solvent effects. A systematic approach includes:
- Titration Studies : Use UV-vis or fluorescence spectroscopy to monitor absorbance/emission changes at incremental Cu²⁺ concentrations. Job’s plot analysis identifies dominant stoichiometries (e.g., 3:1 vs. 1:1 complexes) .
- EPR Spectroscopy : Detects paramagnetic Cu²⁺ species and distinguishes between square-planar (g∥ > 2.3) and octahedral geometries .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model binding energies and optimize geometries for proposed complexes .
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this quinoxalinone derivative?
- Methodological Answer : Density Functional Theory (DFT) is the gold standard:
- Basis Sets : 6-31G* or LANL2DZ for transition metal interactions .
- Property Analysis : HOMO-LUMO gaps predict redox behavior; Mulliken charges identify nucleophilic/electrophilic sites (e.g., oxo-thiophene as electron acceptor) .
- Reactivity Studies : Simulate reaction pathways (e.g., Michael addition) using Gaussian or ORCA software to assess activation barriers .
Q. How should researchers design experiments to evaluate sigma receptor agonist activity, based on structural analogs?
- Methodological Answer : Structural analogs (e.g., 3,4-dihydro-2(1H)-quinolinones) suggest the following:
- Binding Assays : Competitive inhibition of [³H]-DTG binding in rat brain membranes quantifies affinity (IC₅₀ values) .
- Functional Tests : Measure reduction in halothane-induced mouse sleeping time at 30–100 mg/kg (oral) to assess CNS activity .
- SAR Analysis : Modify the ethylidene substituent (e.g., thiophene vs. phenyl) and correlate with efficacy using regression models .
Q. What crystallographic strategies are recommended for resolving hydrogen-bonding networks in this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates H-bonding (N—H···O, C—H···O) with OLEX2 visualization .
- Packing Analysis : Mercury software identifies π-π stacking (thiophene-quinoxaline) and interlayer distances .
Q. How can environmental fate studies be structured to assess the ecological impact of this compound?
- Methodological Answer : Adopt the INCHEMBIOL framework for long-term environmental analysis:
- Abiotic Stability : Hydrolysis/photolysis studies in pH 5–9 buffers under UV light (λ = 254 nm) quantify degradation half-lives .
- Biotic Transformations : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites via LC-MS/MS .
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) tests comply with OECD 202/201 guidelines .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be addressed?
- Methodological Answer : Contradictions often stem from assay conditions:
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify biphasic effects .
- Redox Profiling : Combine DPPH/ABTS assays (antioxidant) with ROS-sensitive dyes (e.g., DCFH-DA) in cell models .
- Structural Confounders : Verify purity (>95% via HPLC) to exclude interference from synthetic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
